- Preparation of purine heterocyclic derivatives as kinase inhibitors for therapeutic use as anticancer agents, World Intellectual Property Organization, , ,
Cas no 926922-28-3 (2-Chloro-3-iodo-4-methylpyridine)
926922-28-3 structure
Product Name:2-Chloro-3-iodo-4-methylpyridine
Numero CAS:926922-28-3
MF:C6H5ClIN
MW:253.468072652817
CID:1027189
PubChem ID:45108207
Update Time:2025-06-08
2-Chloro-3-iodo-4-methylpyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Chloro-3-iodo-4-methylpyridine
- 2-Chloro-3-iodo-4-methylpyridine (ACI)
-
- Inchi: 1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
- Chiave InChI: ZWXCPWVRUTYWCA-UHFFFAOYSA-N
- Sorrisi: ClC1C(I)=C(C)C=CN=1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
2-Chloro-3-iodo-4-methylpyridine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C854738-1g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 98% | 1g |
897.00 | 2021-05-17 | |
| Chemenu | CM172331-25g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 95% | 25g |
$445 | 2021-08-05 | |
| TRC | C367448-50mg |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 50mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C367448-100mg |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 100mg |
$ 65.00 | 2022-04-28 | ||
| TRC | C367448-500mg |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 500mg |
$ 115.00 | 2022-04-28 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054390-25g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 98% | 25g |
7738CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054390-5g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 98% | 5g |
2210CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054390-1g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 98% | 1g |
519CNY | 2021-05-07 | |
| Matrix Scientific | 054390-25g |
2-Chloro-3-iodo-4-methylpyridine, 98% |
926922-28-3 | 98% | 25g |
$476.00 | 2021-06-27 | |
| Matrix Scientific | 054390-5g |
2-Chloro-3-iodo-4-methylpyridine, 98% |
926922-28-3 | 98% | 5g |
$136.00 | 2021-06-27 |
2-Chloro-3-iodo-4-methylpyridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 20 min, -70 °C; 2 h, -70 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.3 Reagents: Sodium pyrosulfite Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.3 Reagents: Sodium pyrosulfite Solvents: Water
Riferimento
- Preparation of herbicidal pyridazinone derivatives, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Potassium iodide ; 0 °C → rt
1.2 Reagents: Potassium iodide ; 0 °C → rt
Riferimento
- Indolin-2-one p38α inhibitors III: Bioisosteric amide replacement, Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6253-6257
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
Riferimento
- Preparation of substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, European Patent Organization, , ,
2-Chloro-3-iodo-4-methylpyridine Raw materials
2-Chloro-3-iodo-4-methylpyridine Preparation Products
2-Chloro-3-iodo-4-methylpyridine Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
926922-28-3 (2-Chloro-3-iodo-4-methylpyridine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso